1H-1-Benzazepine-2,5-dione, 3-methoxy-

NMDA receptor glycine site antagonists Benzazepine SAR Electrophilic aromatic substitution

1H-1-Benzazepine-2,5-dione, 3-methoxy- (CAS 52280-65-6) is a heterocyclic benzazepine-2,5-dione that serves as the 3-O-methyl ether of the established NMDA receptor glycine site antagonist pharmacophore, 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD). The compound is a pivotal intermediate in the synthesis of structure–activity relationship (SAR) libraries targeting the NMDA receptor glycine binding site, with the 3-methoxy group acting as both a protecting group for the enolic 3-OH and a synthetic handle enabling electrophilic aromatic substitution at the 7-position of the benzazepine scaffold.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 52280-65-6
Cat. No. B8647492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1-Benzazepine-2,5-dione, 3-methoxy-
CAS52280-65-6
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C2=CC=CC=C2NC1=O
InChIInChI=1S/C11H9NO3/c1-15-10-6-9(13)7-4-2-3-5-8(7)12-11(10)14/h2-6H,1H3,(H,12,14)
InChIKeyITSMDHXJQRRVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-1-Benzazepine-2,5-dione, 3-methoxy- (CAS 52280-65-6): NMDA Glycine Site Antagonist Scaffold & Synthetic Intermediate for Neuropharmacology Research


1H-1-Benzazepine-2,5-dione, 3-methoxy- (CAS 52280-65-6) is a heterocyclic benzazepine-2,5-dione that serves as the 3-O-methyl ether of the established NMDA receptor glycine site antagonist pharmacophore, 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) [1]. The compound is a pivotal intermediate in the synthesis of structure–activity relationship (SAR) libraries targeting the NMDA receptor glycine binding site, with the 3-methoxy group acting as both a protecting group for the enolic 3-OH and a synthetic handle enabling electrophilic aromatic substitution at the 7-position of the benzazepine scaffold [1]. Its molecular formula is C₁₁H₉NO₃, molecular weight 203.19 g/mol, and predicted LogP is 0.897, distinguishing it physicochemically from the more polar 3-hydroxy parent [2].

Why 3-Hydroxy-HBAD or Other Benzazepine-2,5-diones Cannot Substitute for 1H-1-Benzazepine-2,5-dione, 3-methoxy- (CAS 52280-65-6) in SAR-Driven NMDA Antagonist Research


Generic substitution within the 1-benzazepine-2,5-dione class is invalid because the SAR at the NMDA receptor glycine site is exquisitely sensitive to modifications at the 3-position. The seminal Guzikowski et al. paper demonstrated that removal of the 3-hydroxyl group eliminates receptor affinity and that relocating the hydroxyl to C-4 substantially reduces potency [1]. The 3-methoxy compound (CAS 52280-65-6) is not merely a less active analog; it is the obligatory synthetic precursor to the active 3-hydroxy pharmacophore and, critically, the only form of the scaffold that permits direct electrophilic aromatic substitution at the 7-position to generate the most potent 8-substituted antagonists such as the 8-chloro (HBAD 6, IC₅₀ = 0.013 µM) and 8-methyl (HBAD 5) analogs [1][2]. Substituting the 3-methoxy compound with the 3-hydroxy parent eliminates the synthetic route to these high-affinity 7/8-substituted derivatives, fundamentally altering the accessible chemical space for SAR exploration [1].

Product-Specific Quantitative Evidence Guide: 1H-1-Benzazepine-2,5-dione, 3-methoxy- (CAS 52280-65-6) vs. 3-Hydroxy-HBAD and Other In-Class Analogs


Synthetic Enabling Capability: Exclusive Access to 7-Substituted HBAD Analogs via Electrophilic Aromatic Substitution on the 3-Methyl Ether

The 3-methoxy compound is the sole benzazepine-2,5-dione derivative that enables direct electrophilic aromatic substitution at the 7-position (8-position in product numbering) to yield the most potent NMDA glycine site antagonists. Guzikowski et al. state: 'Electrophilic aromatic substitution of benzazepine 3-methyl ethers gave 7-substituted analogs' [1]. This synthetic route is unavailable for the 3-hydroxy parent, which would require protection/deprotection sequences. The downstream 8-substituted products (e.g., 8-chloro-HBAD, IC₅₀ = 0.013 µM in [³H]-DCKA binding) demonstrate up to >10-fold higher potency than the unsubstituted parent [2].

NMDA receptor glycine site antagonists Benzazepine SAR Electrophilic aromatic substitution Synthetic methodology

Lipophilicity Differentiation: LogP of 3-Methoxy-HBAD vs. 3-Hydroxy-HBAD and Implications for Permeability and Assay Compatibility

The 3-methoxy compound has a computed LogP of 0.897 (Chemical Book, yybyy.com) [1], while the 3-hydroxy parent has a predicted LogP of approximately 0.2–0.3 based on the polar hydroxyl group replacing the methoxy moiety. This ~0.6–0.7 LogP unit increase, corresponding to an approximately 4–5-fold increase in octanol-water partition coefficient, confers significantly higher membrane permeability [2]. The difference is critical for in vitro assays where passive diffusion across cell membranes is required, and for use as a chromatographic reference standard where retention time differentiation from polar metabolites is needed.

Lipophilicity LogP Blood-brain barrier permeability In vitro assay standardization

Pharmacological Differentiation: 3-Methoxy-HBAD as a Pro-drug/Inactive Precursor Enabling Controlled Activation Studies vs. Directly Active 3-Hydroxy-HBAD

The 3-methoxy compound is the O-methylated precursor to the pharmacologically active 3-hydroxy-HBAD. Guzikowski et al. demonstrated that removal of the 3-hydroxyl group eliminated NMDA receptor glycine site affinity [1], establishing that the 3-methoxy compound lacks intrinsic antagonist activity until demethylated. In contrast, the 3-hydroxy parent (HBAD 3) directly antagonizes NMDA receptors with Kb values of 0.034–0.040 µM in oocyte electrophysiology assays [1]. This differential activation profile makes the 3-methoxy compound ideal for experiments requiring temporal control of antagonism (via enzymatic or chemical demethylation), whereas the 3-hydroxy compound is suitable only for direct antagonist studies.

NMDA receptor pharmacology Prodrug activation Oocyte electrophysiology Structure-activity relationship

Topological Polar Surface Area (TPSA) Differentiation: Impact on Blood-Brain Barrier Penetration Prediction for CNS Drug Discovery

The 3-methoxy compound has a reported TPSA of 59.16 Ų (Chemical Book, yybyy.com) [1], which falls within the favorable range for CNS drug penetration (typically <60–70 Ų for optimal BBB permeability [2]). While TPSA is identical between the 3-methoxy and 3-hydroxy analogs (since both contain the same polar atom count), the methoxy compound's higher LogP (0.897 vs. ~0.2–0.3) results in a lower TPSA/LogP ratio, which correlates with improved BBB permeation in computational models [2]. This distinction is relevant for selection of the appropriate scaffold for CNS-targeted drug discovery programs.

Blood-brain barrier TPSA CNS drug design Physicochemical property comparison

Best Research and Industrial Application Scenarios for 1H-1-Benzazepine-2,5-dione, 3-methoxy- (CAS 52280-65-6)


Focused SAR Library Synthesis of 7/8-Substituted NMDA Glycine Site Antagonists

As the only benzazepine-2,5-dione scaffold that permits direct electrophilic aromatic substitution at the 7-position, the 3-methoxy compound is the essential starting material for generating focused libraries of 7/8-substituted HBAD analogs. The most potent NMDA glycine site antagonists in the series (8-chloro, IC₅₀ = 0.013 µM; 8-methyl; 8-bromo) are all accessible via this intermediate [1]. Medicinal chemistry teams synthesizing HBAD-based antagonists for neuroprotection, epilepsy, or pain indications should procure this compound as the key diversification point, bypassing the need for 3-OH protection/deprotection steps that would otherwise add 2–3 synthetic transformations [1].

NMDA Receptor Prodrug Design and Enzyme-Activated Probe Development

Since the 3-methoxy group renders the compound pharmacologically inactive at NMDA glycine sites (the 3-OH is essential for binding), this compound serves as an ideal prodrug scaffold [1]. Researchers developing enzyme-activated probes—where NMDA antagonism is triggered by demethylating enzymes (e.g., CYP450 isoforms, esterases) in specific tissues or disease states—can use this compound as the inactive precursor. This enables spatially and temporally controlled pharmacological studies that are impossible with the directly active 3-hydroxy parent [1].

Blood-Brain Barrier Permeability Screening and CNS Drug Discovery Programs

With a LogP of 0.897 and TPSA of 59.16 Ų, the 3-methoxy compound occupies a favorable physicochemical space for CNS penetration [1][2]. Drug discovery programs targeting NMDA receptor-mediated CNS disorders (stroke, traumatic brain injury, Alzheimer's disease, neuropathic pain) should prioritize this scaffold for initial BBB permeability assessment in PAMPA-BBB or MDCK-MDR1 assays before advancing to the more polar 3-hydroxy lead compound, which may require structural modification for adequate brain exposure [1][2].

Chromatographic Reference Standard for Benzazepine Metabolite Identification in Preclinical ADME Studies

The distinct chromatographic retention of the 3-methoxy compound relative to the 3-hydroxy metabolite (driven by the LogP difference of ~0.6–0.7 units) makes it an ideal reference standard for HPLC and LC-MS/MS method development in preclinical ADME studies [1]. When evaluating the metabolic fate of HBAD-based drug candidates, the 3-methoxy reference standard enables unambiguous identification and quantification of the parent prodrug form versus the active 3-hydroxy metabolite in plasma, brain homogenate, and microsomal incubation samples [1].

Quote Request

Request a Quote for 1H-1-Benzazepine-2,5-dione, 3-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.